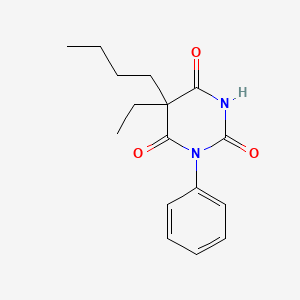
5-Butyl-5-ethyl-1-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-ethyl-1-phenylbarbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various pharmaceutical applications. Barbituric acid derivatives are known for their central nervous system depressant properties, and they have been used as sedatives, hypnotics, and anticonvulsants .
Méthodes De Préparation
The synthesis of 5-Butyl-5-ethyl-1-phenylbarbituric acid typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol. The reaction mixture is heated to reflux, and the product is then acidified with hydrochloric acid to yield the crude product. This crude product is further purified by recrystallization in ethanol aqueous solution . Industrial production methods follow similar routes but are optimized for higher yields and purity, often involving additional steps such as distillation and solvent recovery .
Analyse Des Réactions Chimiques
5-Butyl-5-ethyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with halogens or other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
5-Butyl-5-ethyl-1-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 5-Butyl-5-ethyl-1-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in elevated seizure thresholds and reduced spread of seizure activity. Additionally, the compound may inhibit calcium channels, decreasing excitatory neurotransmitter release .
Comparaison Avec Des Composés Similaires
5-Butyl-5-ethyl-1-phenylbarbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy. .
Pentobarbital: Used primarily as a sedative and anesthetic, pentobarbital has a shorter duration of action compared to phenobarbital
Uniqueness: This compound is unique in its specific substituents at the 5-position, which may confer distinct pharmacological properties
Similar Compounds
Phenobarbital: 5-Ethyl-5-phenylbarbituric acid
Pentobarbital: 5-Ethyl-5-(1-methylbutyl)barbituric acid
Secobarbital: 5-Allyl-5-(1-methylbutyl)barbituric acid
Propriétés
Numéro CAS |
67050-28-6 |
|---|---|
Formule moléculaire |
C16H20N2O3 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
5-butyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-5-11-16(4-2)13(19)17-15(21)18(14(16)20)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,19,21) |
Clé InChI |
ZGHDFVVXOYKDBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

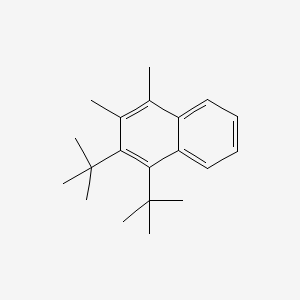
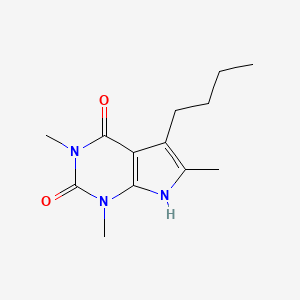
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
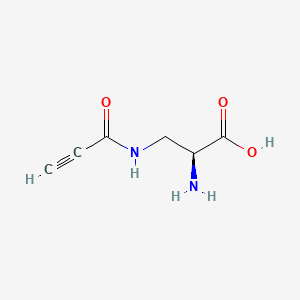
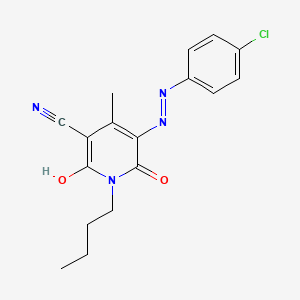
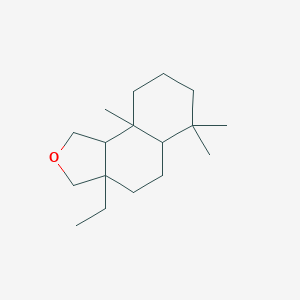
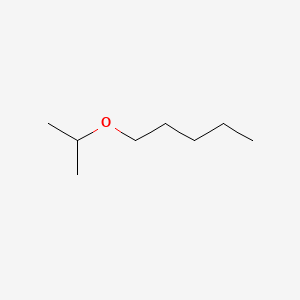
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

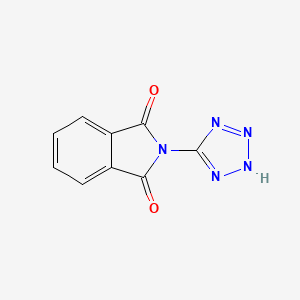

![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
